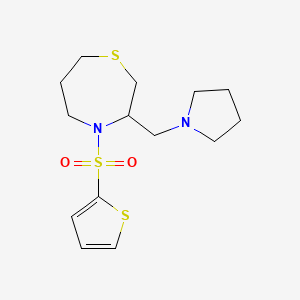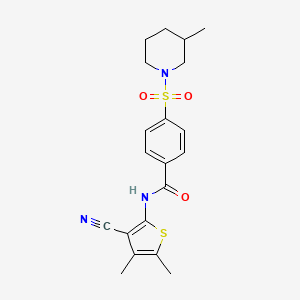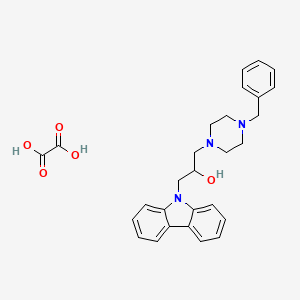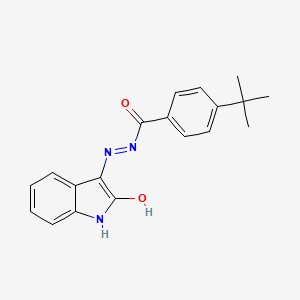
2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a synthetic organic compound that has gained attention for its versatile applications in scientific research and industry. This compound features a unique molecular structure combining a pyridazinone core, a triazole ring, and a thiophene moiety, which contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step organic reactions. A common route includes:
Preparation of the Pyridazinone Core: Starting from suitable pyridazine derivatives, the core structure is synthesized through various oxidation or reduction reactions.
Introduction of the Triazole Ring: This is achieved using click chemistry, which involves the reaction of azides with alkynes under copper catalysis to form the triazole ring.
Attachment of the Thiophene Moiety: The thiophene unit is introduced via cross-coupling reactions, such as the Suzuki or Stille coupling, using suitable thiophene derivatives.
Final Assembly: The intermediate compounds are then coupled to form the final acetamide product through amide bond formation, typically using reagents such as carbodiimides or anhydrides.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound might be streamlined by optimizing reaction conditions, such as solvent choice, temperature, and catalyst loadings, to ensure high yield and purity. Continuous flow chemistry and automation can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-(6-Oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The pyridazinone core may be susceptible to further oxidation under strong oxidizing agents.
Reduction: Certain functional groups within the molecule can be reduced using appropriate reducing agents.
Substitution: The thiophene and triazole rings allow for electrophilic or nucleophilic substitution reactions, providing pathways for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Examples include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substituting Reagents: Electrophiles like halides or nucleophiles like amines can be used.
Major Products Formed: The reactions can produce various substituted derivatives of the original compound, potentially altering its chemical and biological properties.
Aplicaciones Científicas De Investigación
This compound is valuable in multiple fields:
Chemistry: As a building block for more complex molecules and for studying reaction mechanisms.
Biology: For probing biological pathways due to its unique structure that may interact with proteins and enzymes.
Industry: In materials science, it could be utilized in the design of new materials with specific electronic or photonic properties.
Mecanismo De Acción
Compared to other compounds with similar structures, 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide offers unique benefits:
Enhanced Reactivity: The combination of the pyridazinone, triazole, and thiophene units may enhance its chemical reactivity and versatility.
Biological Activity: Its distinct structure could result in unique biological activities not seen with similar compounds.
Comparación Con Compuestos Similares
Pyridazinone derivatives
Triazole-based molecules
Thiophene-containing compounds
Each of these similar compounds might share some chemical characteristics or reactivity but differ in their specific applications and properties.
Propiedades
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c20-11(9-18-12(21)3-1-5-15-18)14-7-10-8-19(17-16-10)13-4-2-6-22-13/h1-6,8H,7,9H2,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPVOOZZIQXGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2528849.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B2528851.png)
![7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2528855.png)

![2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2528857.png)

![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2528860.png)


![(E)-3-(4-oxochromen-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2528866.png)



